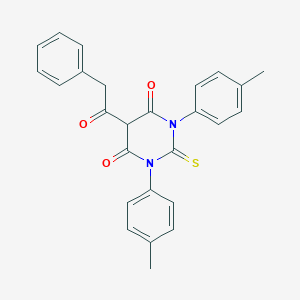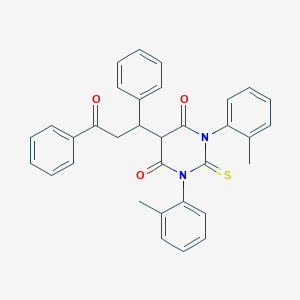![molecular formula C18H20O4 B284029 3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of cannabinoids. It is commonly known as HU-210 and is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.
作用机制
HU-210 acts on the endocannabinoid system by binding to the CB1 receptor. It has a high affinity for the CB1 receptor and is a potent agonist. HU-210 has been shown to activate the CB1 receptor in a manner that is similar to the endocannabinoid anandamide. This activation leads to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and physiological effects:
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in various animal models. HU-210 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
实验室实验的优点和局限性
HU-210 has several advantages for lab experiments. It has a high affinity for the CB1 receptor and is a potent agonist, which makes it an ideal tool for studying the endocannabinoid system. Additionally, HU-210 has been extensively studied and its effects are well documented. However, there are also some limitations to using HU-210 in lab experiments. It is a synthetic compound and may not accurately mimic the effects of endocannabinoids. Additionally, HU-210 has been shown to have psychoactive effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of HU-210. One area of research is the potential therapeutic use of HU-210 in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, HU-210 has been shown to have anti-cancer properties and may have potential as a cancer therapy. Future research may also focus on developing new synthetic cannabinoids that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, HU-210 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 acts on the endocannabinoid system by binding to the CB1 receptor and has a high affinity for this receptor. While HU-210 has several advantages for lab experiments, there are also some limitations to its use. Future research may focus on developing new synthetic cannabinoids with improved therapeutic properties and fewer side effects.
合成方法
HU-210 is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of olivetol and piperidine to form 3-(1,1-dimethylheptyl)-olivetol. This intermediate is then reacted with 1,1-dimethylheptyl bromide to form 1,1-dimethylheptyl-3-(1,1-dimethylheptyl)-olivetol. The final step involves the reaction of this intermediate with 4-bromo-2,2-dimethyl-1,3-dioxolane to form HU-210.
科学研究应用
HU-210 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, neuroprotective, and anti-cancer properties. HU-210 has been studied in various animal models for its potential use in the treatment of pain, inflammation, and neurodegenerative diseases.
属性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
3-methoxy-4-(2-methylprop-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)10-21-17-15(20-3)9-8-13-12-6-4-5-7-14(12)18(19)22-16(13)17/h8-9H,1,4-7,10H2,2-3H3 |
InChI 键 |
VOUPXYNBABPWCC-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
规范 SMILES |
CC(=C)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)


![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


